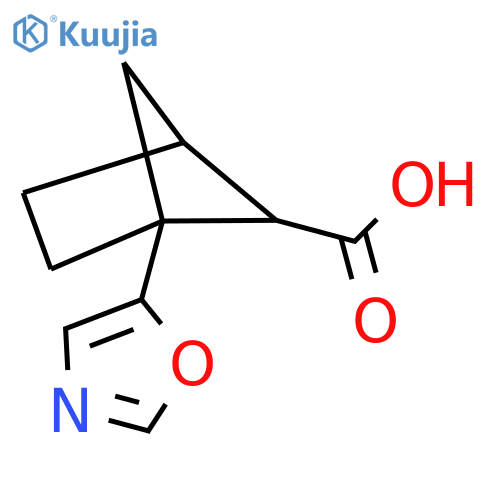Cas no 2174001-35-3 (1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid)

2174001-35-3 structure
商品名:1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid
1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- 1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid
-
- インチ: 1S/C10H11NO3/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13)
- InChIKey: BGFPYORHQKTTDQ-UHFFFAOYSA-N
- ほほえんだ: O1C=NC=C1C12CCC(C1)C2C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 281
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 63.3
1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1663343-10000mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95.0% | 10g |
$7803.0 | 2022-02-28 | |
| Chemenu | CM462827-100mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95%+ | 100mg |
$*** | 2023-03-29 | |
| Enamine | EN300-1663343-5.0g |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95% | 5g |
$6545.0 | 2023-06-04 | |
| Enamine | EN300-1663343-20mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95.0% | 20mg |
$303.0 | 2022-02-28 | |
| Enamine | EN300-1663343-25mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95.0% | 25mg |
$333.0 | 2022-02-28 | |
| Enamine | EN300-1663343-1mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95.0% | 1mg |
$147.0 | 2022-02-28 | |
| Enamine | EN300-1663343-1000mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95.0% | 1g |
$1815.0 | 2022-02-28 | |
| Enamine | EN300-1663343-2500mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95.0% | 2500mg |
$3556.0 | 2022-02-28 | |
| Aaron | AR01FJLG-500mg |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95% | 500mg |
$2445.00 | 2025-02-11 | |
| A2B Chem LLC | AY03752-5g |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
2174001-35-3 | 95% | 5g |
$6925.00 | 2024-04-20 |
1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid 関連文献
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
2174001-35-3 (1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid) 関連製品
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
